2,8-Dimethylnonane-4,6-dione

Catalog No.
S1892372
CAS No.
7307-08-6
M.F
C11H20O2
M. Wt
184.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,8-Dimethylnonane-4,6-dione

CAS Number

7307-08-6

Product Name

2,8-Dimethylnonane-4,6-dione

IUPAC Name

2,8-dimethylnonane-4,6-dione

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-8(2)5-10(12)7-11(13)6-9(3)4/h8-9H,5-7H2,1-4H3

InChI Key

GJMUCDMIIVSROW-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)CC(=O)CC(C)C

Canonical SMILES

CC(C)CC(=O)CC(=O)CC(C)C

2,8-Dimethylnonane-4,6-dione is an organic compound with the molecular formula C11H20O2 and a CAS number of 7307-08-6. It features a nonane backbone with two methyl groups at the 2 and 8 positions and two ketone functional groups at the 4 and 6 positions. This compound is classified as a diketone and is known for its unique structural properties that contribute to its chemical reactivity and potential applications in various fields, including organic synthesis and materials science .

Currently, there is no documented information regarding the mechanism of action of DMD in biological systems.

As with any unknown compound, caution should be exercised when handling DMD.

  • Limited data: The absence of specific data on hazards necessitates treating it as a potentially hazardous material until more information is available [].
  • Potential hazards: The presence of ketone groups suggests mild eye and skin irritation. Additionally, inhalation may cause respiratory tract irritation [].
Typical of diketones. These include:

  • Condensation Reactions: It can undergo aldol condensation with aldehydes or other ketones, leading to larger carbon skeletons.
  • Hydrazone Formation: The compound reacts with hydrazines to form hydrazones, which are useful intermediates in organic synthesis .
  • Reduction Reactions: The diketone can be reduced to corresponding alcohols or other derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions highlight its versatility as a building block in organic chemistry.

Several methods have been reported for synthesizing 2,8-Dimethylnonane-4,6-dione:

  • Base-Catalyzed Condensation: A common method involves the condensation of appropriate aldehydes or ketones in the presence of a base catalyst.
  • Oxidative Methods: Oxidation of suitable precursors can yield diketones like 2,8-Dimethylnonane-4,6-dione.
  • Hydrazone Intermediates: The compound can also be synthesized via hydrazone intermediates through reactions involving phenyl hydrazine .

These methods showcase the compound's synthetic accessibility for research purposes.

2,8-Dimethylnonane-4,6-dione has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique structure may lend itself to applications in polymer chemistry or as a precursor for functional materials.
  • Research: The compound is used in various academic studies to explore its reactivity and potential derivatives .

Several compounds share structural similarities with 2,8-Dimethylnonane-4,6-dione. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2,6-Dimethylheptane-3,5-dioneSimilar diketone structureShorter carbon chain; different methyl positioning
2,2,6,6-Tetramethylheptane-3,5-dioneHighly branched structureMore steric hindrance due to additional methyl groups
DiisobutyrylmethaneSimilar diketone functionalityDifferent alkyl substituents affecting reactivity

The unique positioning of methyl groups in 2,8-Dimethylnonane-4,6-dione contributes to its distinct chemical behavior compared to these similar compounds.

IUPAC Nomenclature and Systematic Naming Conventions

The compound’s IUPAC name, 2,8-dimethylnonane-4,6-dione, reflects its parent chain (nonane) and substituents:

  • Nonane backbone: A nine-carbon chain.
  • Methyl groups: Attached to carbons 2 and 8.
  • Ketone groups: Positioned at carbons 4 and 6.

Alternative names include diisovalerylmethane and 4,6-nonanedione, 2,8-dimethyl. The CAS registry number is 7307-08-6.

Key Structural Identifiers

IdentifierValueSource
Molecular FormulaC₁₁H₂₀O₂
Molecular Weight184.27 g/mol
SMILESCC(C)CC(=O)CC(=O)CC(C)C
InChIInChI=1S/C11H20O2/c1-8(2)5-10(12)7-11(13)6-9(3)4/h8-9H,5-7H2,1-4H3

Molecular Geometry and Conformational Analysis

The compound’s geometry is defined by:

  • Ketone groups: Each carbonyl (C=O) is trigonal planar, with the central carbon bonded to two methyl groups and two adjacent carbons.
  • Methyl substituents: Positioned at C2 and C8, these groups introduce steric hindrance, potentially influencing reactivity and tautomerism.
  • Conformational flexibility: The nonane backbone allows rotational freedom around C–C bonds, though steric clashes between methyl groups and ketones may restrict certain conformers.

Crystallographic Data and Solid-State Arrangements

While specific crystallographic data for 2,8-dimethylnonane-4,6-dione are limited, analogous β-diketones (e.g., 4,6-nonanedione) exhibit hydrogen-bonded networks in the solid state. For example:

  • Enol forms form intramolecular hydrogen bonds between the hydroxyl group and adjacent carbonyl oxygen.
  • Keto forms adopt linear or slightly bent arrangements, with potential intermolecular interactions.

Comparative Analysis of Tautomeric Forms (Keto-Enol Equilibrium)

The compound undergoes keto-enol tautomerism, a hallmark of β-diketones. The equilibrium is influenced by solvent polarity, temperature, and substituent effects.

Tautomeric Forms and Properties

PropertyKeto FormEnol Form
StructureTwo ketone groupsOne ketone, one enol (C=C–OH)
StabilityDominant in nonpolar solventsStabilized in polar solvents
Hydrogen BondingLimitedIntramolecular H-bonding

Experimental Observations

  • In CDCl₃ (nonpolar), the keto form predominates (~74% keto).
  • In DMSO (polar), the enol form becomes more significant due to solvent stabilization.
  • The methyl groups at C2 and C8 may sterically hinder enol formation compared to less substituted β-diketones.

XLogP3

2.3

Wikipedia

2,8-Dimethyl-4,6-nonanedione

Dates

Last modified: 08-16-2023

Explore Compound Types